Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate
CAS No.:
Cat. No.: VC13828386
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-4-3-7-5-8(12)6-13-10(7)9/h5-6,9H,2-4H2,1H3 |
| Standard InChI Key | NMCDHTZAHVNATI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC2=C1N=CC(=C2)Br |
| Canonical SMILES | CCOC(=O)C1CCC2=C1N=CC(=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system: a cyclopentane ring fused to a pyridine ring. The bromine atom at the 3-position introduces electrophilic reactivity, while the ethyl ester at the 7-position enhances solubility and serves as a handle for further functionalization. X-ray crystallography and NMR studies confirm the planar geometry of the pyridine ring and the puckered conformation of the cyclopentane moiety .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 270.12 g/mol | |
| Boiling Point | 356.9±42.0 °C (predicted) | |
| Density | 1.612±0.06 g/cm³ | |
| pKa | 10.82±0.20 (predicted) | |
| Solubility | Moderate in polar aprotic solvents |
Synthesis and Optimization Strategies
Cyclocondensation Reactions
The primary synthesis route involves cyclocondensation of substituted pyridine precursors under reflux conditions. Source reports a 2-hour reflux in dichloromethane with trifluoroacetic anhydride, yielding the product at 77% purity without chromatography. Continuous flow reactors have been employed to enhance efficiency, reducing reaction times by 30% .
Alternative Methodologies
A two-step protocol described in involves:
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Stage 1: Reaction of 3-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one with trifluoroacetic anhydride at 20°C for 6 hours under inert atmosphere.
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Stage 2: Quenching with aqueous NaOH and extraction with CH₂Cl₂/2-propanol (4:1).
This method achieves a 77% yield, with purity confirmed via LC-MS (MH⁺: 214.0) .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 77 | High | No chromatography required |
| Two-step protocol | 77 | High | Scalability |
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for pharmacologically active molecules. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into analogs with enhanced bioactivity . Derivatives targeting the SARS-CoV-2 Mpro have shown IC₅₀ values as low as 280 nM .
Case Study: SARS-CoV-2 Mpro Inhibitors
In , derivatives such as 37 (IC₅₀: 660 nM) and 38 (IC₅₀: 280 nM) were synthesized via reductive amination and evaluated using FRET-based assays. Docking studies revealed interactions with key residues (H163, G143), while molecular dynamics simulations validated binding stability over 100 ns .
Table 3: Inhibitory Activities of Key Derivatives
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| 1 | 770 | SARS-CoV-2 Mpro |
| 37 | 660 | SARS-CoV-2 Mpro |
| 38 | 280 | SARS-CoV-2 Mpro |
Recent Advances and Future Directions
Computational Design
Recent work integrates machine learning with molecular docking to predict novel derivatives. For example, a virtual library of 1,600 molecules was screened, leading to the identification of 38a (IC₅₀: 160 nM), which exhibits >50-fold selectivity over cathepsin L .
Materials Science Applications
The compound’s rigid structure has been explored in organic electronics, where it serves as a building block for hole-transport materials in perovskite solar cells (PCE: 18.7%) .
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